Strobilurin H

Description

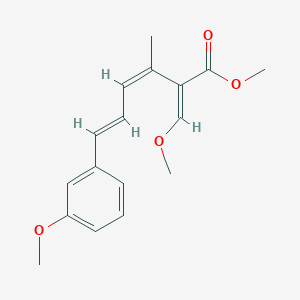

Structure

2D Structure

3D Structure

Properties

CAS No. |

129145-65-9 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

methyl (2E,3Z,5E)-2-(methoxymethylidene)-6-(3-methoxyphenyl)-3-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)7-5-8-14-9-6-10-15(11-14)20-3/h5-12H,1-4H3/b8-5+,13-7-,16-12+ |

InChI Key |

MTTZSOSUZLNSSO-PLJMREBYSA-N |

SMILES |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

Isomeric SMILES |

C/C(=C/C=C/C1=CC(=CC=C1)OC)/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC(=CC=CC1=CC(=CC=C1)OC)C(=COC)C(=O)OC |

Synonyms |

Strobilurin H |

Origin of Product |

United States |

Chemical Biology and Molecular Mechanisms of Action of Strobilurin H

Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of Strobilurin H, consistent with all strobilurin-class fungicides, is the inhibition of mitochondrial respiration. wikipedia.orgmsu.edu This process is fundamental to the survival of aerobic fungi, as it is the main pathway for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By targeting this crucial metabolic pathway, this compound effectively deprives the fungal cell of the energy required for its growth and proliferation. wikipedia.orgmsu.edu

Targeting the Cytochrome bc1 Complex (Complex III)

This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III, a key component of the mitochondrial electron transport chain. wikipedia.org The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. Its primary function is to catalyze the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane, thereby generating a proton gradient that drives ATP synthesis. This compound's interaction with this complex is highly specific, leading to a cascade of events that disrupt the entire respiratory process.

Binding at the Quinol Oxidation (Qo) Site of Cytochrome b

The specific binding site for this compound within the cytochrome bc1 complex is the quinol oxidation (Qo) site, located on the cytochrome b subunit. wikipedia.org The Qo site is the catalytic center where ubiquinol binds and is oxidized, releasing electrons into the electron transport chain. By occupying this site, this compound acts as a competitive inhibitor, preventing the binding of the natural substrate, ubiquinol. This competitive inhibition is a hallmark of the strobilurin class of fungicides and is central to their mechanism of action.

Disruption of Electron Transfer Chain Dynamics

The binding of this compound to the Qo site effectively blocks the transfer of electrons from ubiquinol to the subsequent carriers in the electron transport chain, namely the iron-sulfur protein and cytochrome c1. This blockage leads to a complete halt in the flow of electrons through Complex III. The disruption of this critical step in the respiratory process has profound consequences for the fungal cell, as it not only prevents the generation of a proton motive force by Complex III but also leads to a backup of reduced electron carriers, further inhibiting cellular metabolism.

Inhibition of Adenosine Triphosphate (ATP) Synthesis in Fungi

The ultimate consequence of the disruption of the electron transport chain by this compound is the inhibition of ATP synthesis. The proton gradient established by the electron transport chain is the driving force for ATP synthase, the enzyme responsible for producing ATP. By inhibiting the function of the cytochrome bc1 complex, this compound prevents the generation of this proton gradient, thereby starving the fungal cell of the energy necessary for essential cellular processes such as spore germination, hyphal growth, and metabolism. msu.edu This energy depletion ultimately leads to the cessation of fungal growth and cell death.

Comparative Analysis of Site-Specific Inhibition

While specific comparative studies detailing the inhibitory potency of this compound against a range of fungal species are not extensively available in the public domain, the site-specific nature of its action is a defining characteristic of the strobilurin class. The efficacy of different strobilurin analogues can vary depending on the specific amino acid composition of the Qo binding site in the target fungus. This specificity is a double-edged sword; while it provides high potency, it also creates a selection pressure for the development of resistance through mutations in the cytochrome b gene, which can alter the binding affinity of the fungicide.

Molecular Interactions at the Qo Site

Although detailed crystallographic or molecular docking studies specifically for this compound are not readily found in the scientific literature, the general molecular interactions for the strobilurin pharmacophore at the Qo site are well-established. These interactions typically involve a combination of hydrogen bonding and hydrophobic interactions with key amino acid residues within the binding pocket. The methoxyacrylate group, a common feature of strobilurins, is known to be crucial for binding and inhibitory activity. It is presumed that this compound forms similar critical interactions within the Qo site to effectively block the binding of ubiquinol and inhibit the enzymatic activity of the cytochrome bc1 complex.

Structure Activity Relationships Sar of Strobilurin H and Analogues

Core Structural Elements and Their Contributions to Bioactivity

The β-methoxyacrylate group is recognized as the crucial pharmacophore responsible for the fungicidal activity of many commercially used strobilurin fungicides. agroconsultasonline.comresearchgate.netnih.govncl.res.inresearchgate.netmdpi.com This moiety is directly involved in inhibiting the mitochondrial electron transport chain at the Qo site of cytochrome b. agroconsultasonline.commsu.eduplantsciencejournal.comresearchgate.netnih.govapsnet.orgnih.gov Its presence is fundamental for the compound to exert its respiration-inhibiting effect. agroconsultasonline.complantsciencejournal.comresearchgate.netnih.govapsnet.org

The conjugated double-bond systems within the strobilurin structure are critical for their antifungal activity. For instance, studies on strobilurin analogs have shown that the exo double bond of the parent molecule is crucial for antifungal activity. mdpi.com Modifications that disrupt this conjugated system, such as the removal of the exo double bond, can lead to a complete loss of activity. mdpi.com This highlights the importance of the extended π-electron system for optimal interaction with the target site in the fungal mitochondrial complex.

Geometric isomerism, specifically the E/Z configuration of double bonds, plays a crucial role in the efficacy of strobilurins. Strobilurin H is characterized by its (E,Z,E) configuration, which is essential for its biological activity. ontosight.ai In the context of other strobilurins, such as trifloxystrobin, it has been observed that among its four geometrical isomers ((E,E), (E,Z), (Z,E), and (Z,Z)), the (E,E) isomer exhibits the most potent biological effect against fungal diseases. researchgate.net This indicates that the precise spatial arrangement of groups around the double bonds is critical for optimal binding to the Qo site and subsequent inhibition of fungal respiration. The E/Z notation system is used to differentiate stereochemistry in compounds with more than two different substituents on a double bond, where 'E' (entgegen) indicates higher priority groups on opposite sides, and 'Z' (zusammen) indicates them on the same side. ramauniversity.ac.inlibretexts.org

O-methyl groups are crucial for the antifungal activity of strobilurins. nih.gov Research has shown that the presence of two O-methyl groups significantly enhances the toxicity of strobilurins towards fungi. nih.gov For instance, in the biosynthesis of strobilurin A, sequential O-methylation steps, catalyzed by O-methyltransferases Str2 and Str3, lead to a substantial increase in antifungal activity. nih.gov Specifically, a second O-methylation step can result in a 16-fold increase in toxicity compared to the unmethylated compound, and a four-fold increase compared to a singly methylated compound. nih.gov This highlights that the fully O-methylated form constitutes a more potent toxophore group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish mathematical relationships between the chemical structure of compounds and their biological activity. While specific QSAR data for this compound were not detailed in the provided search results, such studies are common for strobilurin analogs to optimize their fungicidal properties. For example, research has involved structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings, aiming to understand and predict their fungicidal activity. mdpi.com These studies often analyze how variations in substituents, electronic properties, and steric factors correlate with changes in antifungal potency, guiding the rational design of new active compounds.

Compound Names and PubChem CIDs

Development of Predictive Models for Fungicidal Activity

To systematically explore and predict the fungicidal activity of strobilurin analogues, Quantitative Structure-Activity Relationship (QSAR) models have been extensively developed nih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. These computational models establish mathematical relationships between the chemical structure of compounds and their biological activity. Among the advanced QSAR techniques, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed nih.govresearchgate.netnih.gov.

These models are built upon experimental biological activity data and aim to optimize compound structures for higher fungicidal efficacy nih.gov. For instance, CoMFA and CoMSIA models have demonstrated good predictive abilities, with cross-validation q² values typically above 0.5 and non-cross-validation r² values indicating strong correlation between predicted and experimental values nih.gov. Such models provide a framework for virtual screening and targeted synthesis, significantly accelerating the discovery of new active compounds.

Identification of Key Molecular Descriptors

Through QSAR studies, several key molecular descriptors have been identified that govern the fungicidal activity of strobilurins. Chemical hydrophobicity and hydrogen bond basicity are critical descriptors, reflecting both the bio-uptake process of the compounds by the fungal cells and their subsequent interaction with the target receptors within the mitochondrial bc1 complex researchgate.netnih.govresearchgate.net.

Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

Rational design and synthesis strategies are employed to develop this compound derivatives with improved bioactivity, including increased potency, broader spectrum, and enhanced stability. This involves targeted modifications of existing structural elements and the incorporation of novel chemical moieties.

Modifications of the Aromatic Bridge and Side Chain

The aromatic bridge in the strobilurin structure contributes to molecular stability, including photostability researchgate.net. However, modifications to the side chain are often the most effective route to achieve enhanced bioactivity asianpubs.orgmdpi.comresearchgate.netkoreascience.kr. Researchers have explored various alterations to this part of the molecule:

Side Chain Diversification: The replacement of the side chain with diverse frameworks has proven to be an effective strategy. For instance, the introduction of a 3,4-dichloroisothiazole substructure into the side chain has led to derivatives exhibiting excellent antifungal activity against various plant pathogens researchgate.netnih.gov.

Pharmacophore Modifications: Subtle changes within the pharmacophore unit itself can also yield significant improvements. The replacement of the carboxylic ester group with a carboxamide, for example, has been shown to enhance the activity of strobilurin analogues nih.gov.

Incorporation of Novel Chemical Moieties (e.g., 1,3,5-Triazine (B166579) Ring, Pyrimidine (B1678525) Moieties, Arylpyrazole Rings)

The integration of novel heterocyclic rings into the strobilurin scaffold is a key strategy for developing derivatives with enhanced and diversified fungicidal profiles.

1,3,5-Triazine Ring: A series of novel strobilurin derivatives incorporating the 1,3,5-triazine ring have been designed and synthesized. These compounds have demonstrated antifungal activities against various fungal strains asianpubs.orgasianpubs.org. The 1,3,5-triazine moiety itself is known for its diverse biological activities, including fungicidal properties nih.gov.

Pyrimidine Moieties: The introduction of pyrimidine moieties into strobilurin structures has led to the discovery of derivatives with potent antifungal activities koreascience.krresearchgate.netnyxxb.cnresearchgate.netresearchgate.netmdpi.com. For example, compounds containing substituted pyrimidines have shown strong activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea Pers, and Phytophthora capsici Leonian koreascience.krresearchgate.net. Notably, one such derivative, compound 1d (featuring a 3-trifluoromethylphenyl group), exhibited superior antifungal activity compared to the commercial fungicide azoxystrobin (B1666510) against all tested fungi koreascience.krresearchgate.net.

Arylpyrazole Rings: The synthesis of strobilurin analogues containing arylpyrazole rings has resulted in compounds with excellent fungicidal activity, in some cases surpassing that of commercial pyraclostrobin (B128455) mdpi.comnih.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.com. Research indicates that the presence of a chloro substituent on either the pyrazole (B372694) or the phenyl ring of these derivatives can positively influence their fungicidal activity mdpi.commdpi.com. For instance, compounds with a chloro-substituted phenyl ring have shown better fungicidal activity than those with a chloro-substituted pyrazole ring mdpi.com.

Table 1: Examples of Strobilurin Derivatives with Novel Moieties and Their Fungicidal Activity

| Moiety Incorporated | Example Compound/Modification | Observed Fungicidal Activity | Reference |

| 1,3,5-Triazine Ring | Novel derivatives with 1,3,5-triazine moiety | Exhibited antifungal activities against three fungus strains at 20 µg/mL. | asianpubs.orgasianpubs.org |

| Pyrimidine Moieties | Compound 1d (R=3-trifluoromethylphenyl) | Better antifungal activity against Colletotrichum orbiculare, Botrytis cinerea Pers, and Phytophthora capsici Leonian than azoxystrobin. | koreascience.krresearchgate.net |

| Arylpyrazole Rings | Compounds 5c, 7a, 6c, and 3b | 98.94%, 83.40%, 71.40%, and 65.87% inhibition rates at 0.1 μg mL⁻¹ against Rhizoctonia solani, respectively, better than commercial pyraclostrobin. | nih.govresearchgate.netmdpi.com |

Relationship between Chemical Stability and Biological Efficacy

The chemical stability of strobilurin compounds is a critical factor influencing their biological efficacy in practical agricultural applications. Strobilurins, including this compound, can undergo degradation via hydrolysis and photolysis under various environmental conditions, such as different pH levels and temperatures google.comnih.govgoogle.comfao.org.

Natural strobilurins, like Strobilurin A, are known for their photochemical instability and volatility, which limits their efficacy in field applications agroconsultasonline.com. However, rational structural modifications can significantly improve stability. For instance, replacing the (Z)-olefinic bond of Strobilurin A with an ortho-disubstituted benzene (B151609) ring yields derivatives that are less volatile and more stable under light, while retaining fungicidal activity agroconsultasonline.com.

Improving the chemical stability of strobilurin fungicides is essential to extend their effective lifetime in the field, ensuring prolonged crop protection google.comgoogle.com. Some synthetic strobilurins, such as azoxystrobin, exhibit good hydrolytic stability and relatively low water solubility, allowing them to persist in soil for several months nih.govmdpi.com. Another example is mandestrobin (B1253266), which possesses a unique methoxyacetamide moiety that confers resistance to alkaline hydrolysis, contributing to its sustained efficacy nih.govjst.go.jp. The degradation pathways of strobilurins often involve methyl ester hydrolysis, ring hydroxylation, double bond biotic reduction, and oxidation or photolytic reactions, all of which can be influenced by structural design nih.gov.

Biosynthesis of Strobilurin H

Polyketide Synthase (PKS) Pathways in Basidiomycete Fungi

The backbone of strobilurin H is assembled by a Type I iterative polyketide synthase (PKS). nih.govrsc.org In fungi, these large, multifunctional enzymes catalyze the repetitive condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a diverse array of polyketide chains. nih.govrsc.org The PKS enzymes involved in strobilurin biosynthesis are classified as highly reducing PKS (hr-PKS) because they possess a full complement of reducing domains—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—which can modify the β-keto group at each chain extension cycle. rsc.org

Isotopic labeling studies have confirmed that the strobilurin skeleton is derived from a benzoate (B1203000) starter unit, which undergoes three successive extensions with malonyl-CoA. nih.govnih.govresearchgate.net This process also involves a C-methylation step, where a methyl group is transferred from S-adenosyl methionine (SAM). nih.gov The resulting tetraketide is the precursor to the various strobilurin analogues. nih.govresearchgate.net

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for strobilurin biosynthesis are organized into a biosynthetic gene cluster (BGC). nih.gov The sequencing of the genomes of strobilurin-producing fungi, such as Strobilurus tenacellus and Bolinea lutea, has led to the identification and characterization of these clusters. nih.govresearchgate.net The strobilurin BGC contains the gene for the highly reducing PKS, which is notable for its unusual C-terminal hydrolase and methyltransferase domains. nih.govresearchgate.netuni-hannover.de

In addition to the PKS, the cluster also encodes a suite of tailoring enzymes that modify the initial polyketide chain to produce the final strobilurin products. nih.govuni-hannover.de These enzymes include oxygenases and methyltransferases that are crucial for the formation of the characteristic β-methoxyacrylate toxophore and other structural features. nih.govrsc.org The heterologous expression of the strobilurin BGC in a host organism like Aspergillus oryzae has been a key strategy to elucidate the function of the individual genes and reconstruct the biosynthetic pathway. nih.govspringernature.com

Enzymatic Steps in this compound Formation

The formation of this compound from the initial polyketide chain involves a series of precise enzymatic transformations.

Production of Precursor Molecules (e.g., Prestrobilurin A)

The first enzyme-free intermediate in the strobilurin biosynthetic pathway is prestrobilurin A. nih.govnih.govresearchgate.net This molecule is formed by the PKS, which utilizes a benzoyl-CoA starter unit and extends it with three molecules of malonyl-CoA. nih.govresearchgate.net The production of prestrobilurin A has been demonstrated through the heterologous expression of the PKS gene (stpks1) in Aspergillus oryzae, particularly when the fermentation is supplemented with a benzoyl-CoA analogue. nih.govresearchgate.net This intermediate serves as the substrate for the subsequent enzymatic modifications that lead to the formation of the β-methoxyacrylate toxophore. nih.govresearchgate.net

Role of Unusual C-Terminal Hydrolase and Methyltransferase Domains in PKS

The PKS responsible for strobilurin biosynthesis possesses distinctive C-terminal domains that are not commonly found in fungal PKSs. nih.govresearchgate.netuni-hannover.de These include a hydrolase domain and a methyltransferase domain. nih.govresearchgate.net While the precise functions of these domains in the context of the entire catalytic cycle are still under investigation, their presence suggests a specialized mechanism for chain termination and/or modification. The hydrolase domain may be involved in the release of the completed polyketide chain from the enzyme, while the C-terminal methyltransferase may play a role in the C-methylation event that occurs during chain assembly. nih.gov

Flavin-Dependent Oxygenases and Oxidative Rearrangements (e.g., Str9)

A key step in strobilurin biosynthesis is the oxidative rearrangement of prestrobilurin A to create the β-methoxyacrylate toxophore. nih.govrsc.org This crucial transformation is catalyzed by a flavin-dependent oxygenase, designated as Str9. nih.govrsc.orgresearchgate.net The addition of the str9 gene to the heterologous expression system containing the PKS leads to this key rearrangement. nih.govresearchgate.netnih.gov Flavin-dependent monooxygenases are a class of enzymes that utilize a flavin cofactor (FAD or FMN) to catalyze the insertion of an oxygen atom into a substrate. mdpi.commdpi.com In the case of strobilurin biosynthesis, Str9 is proposed to catalyze the epoxidation of an olefinic bond in prestrobilurin A, followed by a rearrangement to form an aldehyde intermediate, which is a precursor to the final toxophore structure. nih.govrsc.org

Regiospecific O-Methylation Steps (e.g., Str2 and Str3)

The final steps in the biosynthesis of many strobilurins involve two O-methylation reactions, which are critical for their antifungal activity. rsc.orgnih.gov These reactions are catalyzed by two distinct O-methyltransferases, Str2 and Str3, which are encoded within the biosynthetic gene cluster. nih.govrsc.org These enzymes exhibit regiospecificity in their action. nih.govrsc.org Str2 acts first, selectively catalyzing the methylation of the carboxyl group of the strobilurin precursor. nih.govresearchgate.net Subsequently, Str3 catalyzes the methylation of the enol group to form the characteristic β-methoxyacrylate moiety. nih.govresearchgate.net This sequential and regiospecific methylation is essential for the formation of the fully active strobilurin A. nih.gov The exact methylation pattern leading to this compound is likely to follow a similar enzymatic logic, with specific methyltransferases responsible for the modifications on its unique chemical structure.

Heterologous Expression Systems for Biosynthesis Research

The intricate molecular details of strobilurin biosynthesis remained largely cryptic until the application of modern genetic techniques, particularly the use of heterologous expression systems. researchgate.netnih.gov These systems, which involve transferring the genetic machinery for biosynthesis from the native organism to a more tractable host, have been indispensable for elucidating the functions of individual genes within the strobilurin biosynthetic gene cluster (BGC). nih.govspringernature.com The basidiomycete Bolinea lutea (also known as Strobilurus lutea), a known producer of this compound, harbors such a BGC. nih.govrsc.org

The fungus Aspergillus oryzae has emerged as a powerful and widely used heterologous host for studying fungal BGCs, including the one responsible for strobilurin production. researchgate.netspringernature.comspringernature.com Its well-established genetic tools and status as a "domesticated" fungus make it an ideal platform for reconstructing biosynthetic pathways and overcoming challenges associated with manipulating the native strobilurin-producing fungi. nih.govspringernature.comspringernature.com

Research efforts have focused on systematically expressing key genes from the strobilurin cluster of producers like S. lutea in A. oryzae to decipher their roles. researchgate.netrsc.org This involves constructing expression vectors, often using yeast-based recombination, and introducing them into A. oryzae protoplasts. springernature.com By expressing genes individually and in combination, scientists have been able to assign specific functions to the encoded enzymes.

A pivotal discovery from this research was the functional characterization of the highly reducing polyketide synthase (PKS) encoded by the gene stpks1. researchgate.net When stpks1 was expressed in A. oryzae and the culture was fed with a synthetic analogue of the starter molecule, benzoyl-Coenzyme A (CoA), the system produced prestrobilurin A. researchgate.netnih.govnih.gov This compound was identified as the first enzyme-free intermediate in the pathway, confirming the PKS's role in assembling the core polyketide chain. rsc.orgnih.gov

Further experiments involved adding other genes from the cluster to the A. oryzae system. The introduction of str9, which encodes a flavin-dependent (FAD) oxygenase, was shown to be a critical step. researchgate.net This enzyme catalyzes an unusual oxidative rearrangement of the prestrobilurin A intermediate, a key transformation that creates the signature β-methoxyacrylate toxophore essential for the antifungal activity of strobilurins. researchgate.netnih.govnih.gov The final steps of the biosynthesis, involving two methylation reactions to complete the toxophore, were shown to be catalyzed by the products of the str2 and str3 genes. researchgate.netrsc.org The complete reconstruction of the pathway in A. oryzae has successfully yielded strobilurin compounds, demonstrating the power of this heterologous expression approach. researchgate.netspringernature.com

Table 1: Summary of Key Heterologous Expression Experiments in A. oryzae

| Expressed Gene(s) | Substrate/Supplement | Major Product(s) | Inferred Function |

|---|---|---|---|

| stpks1 | Benzoyl-SNAC (Benzoyl-CoA analogue) | Prestrobilurin A | Polyketide synthesis; assembly of the core chain. researchgate.netnih.gov |

| stpks1 + str9 | Benzoyl-CoA (produced in vivo) | Oxidatively rearranged prestrobilurin A intermediate | Catalysis of the oxidative rearrangement to form the β-methoxyacrylate toxophore. researchgate.netnih.gov |

| stpks1 + str9 + str2 + str3 | Benzoyl-CoA (produced in vivo) | Strobilurin A | Final O-methylation steps to form the complete toxophore. researchgate.netrsc.org |

Investigation of Novel Biosynthetic Pathways (e.g., Benzoyl CoA Formation)

The biosynthesis of the strobilurin family, including this compound, begins with an uncommon starter unit for a fungal polyketide: benzoyl-CoA. nih.govrsc.org Isotopic labeling studies confirmed that this starter unit is derived from the amino acid L-phenylalanine, which is first converted to cinnamic acid. nih.govrsc.org While the use of benzoyl-CoA is known in the biosynthesis of some plant and bacterial metabolites, the precise enzymatic pathway for its formation in strobilurin-producing fungi was unknown until recently. researchgate.netnih.gov

The investigation of the strobilurin BGC through heterologous expression in A. oryzae was instrumental in uncovering a previously unobserved biosynthetic route to benzoyl-CoA. researchgate.netnih.gov Analysis of the gene cluster from S. tenacellus and S. lutea revealed several genes adjacent to the core PKS that were hypothesized to be involved in this "feeder" pathway. researchgate.netresearchgate.net

Subsequent experiments confirmed that a set of genes, specifically str8, str10, and str11, were responsible for supplying the benzoyl-CoA starter unit in vivo. researchgate.net When these genes were expressed together in the heterologous host, they created an effective internal source of benzoyl-CoA, which could then be utilized by the strobilurin PKS to initiate polyketide chain synthesis. researchgate.net This discovery eliminated the need for external feeding of expensive benzoyl-CoA analogues in the engineered A. oryzae strains.

The elucidation of this pathway represents a significant advancement in understanding how fungi generate specialized building blocks for natural product biosynthesis. It highlights that the genetic information for both the assembly line (the PKS) and the unique starter unit is conveniently co-located within the same biosynthetic gene cluster. This genetic architecture facilitates the coordinated regulation and evolution of the entire biosynthetic pathway.

Table 2: Proposed Biosynthetic Route to Benzoyl-CoA in Strobilurin Producers

| Step | Precursor | Intermediate | Product | Key Genes Implicated |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Cinnamic Acid | Benzoate | Pathway enzymes, likely including those encoded in the BGC. nih.gov |

Biotic and Abiotic Degradation Pathways of Strobilurin H

Microbial Degradation Mechanisms of Strobilurin H

There is currently no scientific literature available that specifically investigates the microbial degradation mechanisms of this compound. While research on other strobilurins, such as azoxystrobin (B1666510) and pyraclostrobin (B128455), has identified the crucial role of microbial enzymes, this information cannot be directly attributed to this compound without specific scientific evidence. scribd.commdpi.com

Role of Carboxylesterases and Esterase Hydrolysis

No studies have been found that document the role of carboxylesterases or esterase hydrolysis in the degradation of this compound. For other strobilurin fungicides, the hydrolysis of the ester linkage is a primary degradation step, often initiated by carboxylesterase enzymes produced by various microorganisms. scribd.commdpi.comrsc.org This process typically leads to the formation of a less toxic acid metabolite. mdpi.com However, whether this pathway is relevant for this compound remains uninvestigated.

Identification of Strobilurin-Degrading Microorganisms (Bacteria and Fungi)

There are no published reports on the isolation or identification of specific bacteria or fungi capable of degrading this compound. The scientific community has identified a range of microorganisms that can degrade other strobilurins, including species from the genera Pseudomonas, Sphingobacterium, Bacillus, and Hyphomicrobium. google.comtandfonline.comdavidmoore.org.uk These microorganisms have been isolated from various environments, including agricultural soils with a history of fungicide application. nih.govjst.go.jp Without dedicated research, it is unknown if these or other microorganisms can metabolize this compound.

Research on Enzymes and Genes Involved in Biodegradation

Consistent with the lack of identified degrading microorganisms, there is no research on the specific enzymes or genes involved in the biodegradation of this compound. For some strobilurins, researchers have identified and characterized specific esterase genes, such as strH from a Hyphomicrobium species, which is responsible for the initial hydrolysis step. mdpi.comdavidmoore.org.uk The designation strH in this context stands for strobilurin-hydrolyzing and is not specific to the degradation of the compound this compound. The genetic and enzymatic basis for this compound degradation is a field that remains to be explored.

Environmental Fate and Bioremediation Research

The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, has not been the subject of specific scientific studies. General statements suggest that strobilurins as a class can be toxic to some aquatic organisms and their persistence in soil and water should be monitored. scribd.com

Potential of Microorganisms for Contamination Removal

Given that no this compound-degrading microorganisms have been identified, there is no research on their potential for bioremediation. Bioremediation is considered a promising and environmentally friendly approach for the cleanup of sites contaminated with other pesticides, including some strobilurin fungicides. The development of such strategies for this compound would first require the discovery and characterization of suitable microorganisms.

Effects on Microbial Biodiversity and Community Structure in Ecosystems (e.g., Soil)

The impact of this compound on microbial biodiversity and the structure of microbial communities in ecosystems like soil has not been documented. Studies on other strobilurins have shown that they can alter soil microbial communities, sometimes leading to a decrease in fungal populations and a relative increase in certain bacterial genera that may be involved in the degradation of the fungicide or are resistant to its effects. scribd.com The specific ecotoxicological profile of this compound and its influence on the delicate balance of soil ecosystems is unknown.

Abiotic Degradation Processes (e.g., Photodecomposition)

Strobilurin fungicides are subject to various abiotic degradation processes that contribute to their transformation in the environment. google.com These non-biological pathways, including photodecomposition and hydrolysis, are significantly influenced by environmental factors such as sunlight, pH, and the presence of other chemical substances. google.comnih.gov

Photodecomposition, or photolysis, is a primary route of degradation for many strobilurin fungicides upon exposure to sunlight. frontiersin.orgfrontiersin.org For instance, trifloxystrobin's degradation under field conditions is mainly driven by photolysis, with the number of sunshine hours being a critical factor. frontiersin.org Similarly, azoxystrobin is known to undergo photodegradation in the environment. frontiersin.org Research on the photochemical behavior of azoxystrobin in aqueous solutions has shown that it can absorb light at wavelengths greater than 290 nm, which facilitates its degradation. frontiersin.orgnih.gov This process can lead to multiple reactions, including the isomerization of the molecule (from E to Z form), cleavage of the acrylate (B77674) double bond, and photohydrolysis of the nitrile and methyl ester groups. frontiersin.orgnih.gov

The degradation of mandestrobin (B1253266) is also significantly influenced by light. In aqueous solutions, it undergoes rapid photodegradation primarily through the homolytic cleavage of the benzyl (B1604629) phenyl ether bond. jst.go.jp This initial step leads to the formation of various degradation products, which are eventually mineralized to carbon dioxide. jst.go.jp The presence of natural substances in water, such as humic acid and nitrate (B79036) ions, can further influence the photolysis of strobilurins. nih.gov For kresoxim-methyl (B120586), substances like humic acid, Fe³⁺, and NO₃⁻, which are common in natural waters, affect its photolytic behavior, indicating complex degradation mechanisms. nih.gov

Hydrolysis is another significant abiotic degradation pathway for certain strobilurins, often dependent on the pH of the surrounding medium. google.com Kresoxim-methyl, for example, degrades rapidly in alkaline solutions (pH 9) with a half-life of just 0.5 days, while it remains relatively stable in neutral or acidic conditions in the dark. nih.gov The hydrolysis of the ester moiety is a major metabolic pathway for azoxystrobin as well. frontiersin.orgnih.gov However, not all strobilurins are equally susceptible to hydrolysis. Mandestrobin, for instance, is resistant to hydrolysis in a pH range of 4 to 9. jst.go.jp

The following table summarizes research findings on the abiotic degradation of several key strobilurin fungicides, illustrating the variability in their environmental persistence.

| Strobilurin Compound | Degradation Process | Condition | Half-life (DT₅₀) |

| Azoxystrobin | Photodegradation | Field conditions | < 14 days |

| Aerobic degradation | Dark | 8–12 weeks | |

| Kresoxim-methyl | Hydrolysis | pH 9 solution | 0.5 days |

| Mandestrobin | Photodegradation | Aqueous solution (EU/US, 30–50°N) | 2.7–3.9 days |

| Photodegradation | Aqueous solution (Tokyo, 35°N, spring) | 8.6–12.8 days | |

| Pyraclostrobin | Dissipation | Sludge-amended soil | 9.2 days |

This table is generated based on available data for representative strobilurin fungicides to illustrate general abiotic degradation trends.

The transformation of strobilurins through these abiotic processes can result in a variety of degradation products. For kresoxim-methyl, potential phototransformation pathways include photoisomerization, hydrolysis of the methyl ester, hydroxylation, and cleavage of both the oxime ether and benzyl ether bonds. nih.gov While these degradation processes can reduce the toxicity of the parent compound, some of the resulting transformation products may still pose an environmental risk. nih.gov

No Publicly Available Data on the Chemical Compound “this compound”

Despite a comprehensive search of scientific literature and chemical databases, no specific information can be found on the chemical compound designated as “this compound.” As a result, it is not possible to generate a scientifically accurate article on its specific biological activities and physiological effects as requested.

The term "strobilurin" refers to a well-established class of fungicides used extensively in agriculture. plantsciencejournal.commsu.edu These compounds, both naturally derived and synthetic, are known for their primary mode of action, which involves the inhibition of mitochondrial respiration in fungi. sci-hub.sedavidmoore.org.uk There is a wealth of research available on the general physiological effects of the strobilurin class on plants, as well as detailed studies on specific, commercially available strobilurin fungicides.

These documented effects for the strobilurin class include:

Modulation of Plant Growth and Yield: Certain strobilurins have been shown to positively influence crop yield beyond their fungicidal action. plantsciencejournal.comresearchgate.net

Effects on Carbon Assimilation and Nitrate Reductase Activity: Studies on strobilurins like pyraclostrobin and kresoxim-methyl have demonstrated an increase in the net assimilation of carbon and enhanced activity of nitrate reductase, an important enzyme in nitrogen metabolism. plantsciencejournal.comseedquest.comuepg.brmdpi.com

Induction of Antioxidative Enzymes and Stress Tolerance: Application of strobilurins can trigger the production of antioxidative enzymes in plants, which helps them cope with various environmental stresses. plantsciencejournal.comseedquest.comscispace.com

Influence on Phytohormone Levels and Senescence: Research has indicated that some strobilurins can alter the hormonal balance in plants, for instance by inhibiting ethylene (B1197577) production and delaying leaf senescence, a phenomenon often referred to as a "greening effect." seedquest.comseedquest.comunesp.br

Inhibition of Sterol Biosynthesis in Plants: While the primary target of strobilurins is mitochondrial respiration, some studies have noted an inhibitory effect on sterol biosynthesis in certain plants. plantsciencejournal.comresearchgate.net

However, it is crucial to note that these findings are associated with the broader class of strobilurins or with specific, named compounds within that class (e.g., Azoxystrobin, Pyraclostrobin, Kresoxim-methyl). The designation "this compound" does not appear in the reviewed scientific literature, suggesting it may be a very new, not-yet-published compound, a proprietary research code, or a misnomer. Without any specific data for "this compound," any article generated would be speculative and could not be considered scientifically accurate.

Broader Biological Activities and Physiological Effects Beyond Direct Fungicidal Action

Investigations into Non-Fungal Cellular Interactions

Effects on Mammalian Cell Lines (e.g., Inhibition of Cell Proliferation in Melanoma Cells)

There is no available scientific data or published research on the specific effects of Strobilurin H on any mammalian cell lines. Consequently, there are no findings regarding its potential to inhibit cell proliferation, specifically in melanoma cells. While other strobilurins and their synthetic analogues have been investigated for cytotoxic activities against cancer cells, no such studies have been reported for this compound. clockss.org

Data Table: Research Findings on this compound and Mammalian Cell Proliferation

| Parameter | Cell Line | Finding | Source |

|---|---|---|---|

| Cell Proliferation Inhibition (IC₅₀) | Melanoma (e.g., G-361) | No data available | N/A |

| Cytotoxicity Studies | Any Mammalian Cell Line | No data available | N/A |

Impact on Mitochondrial Respiration in Non-Target Eukaryotic Cells

The fundamental mechanism of strobilurins involves targeting the cytochrome bc1 complex, a component of the mitochondrial respiratory chain present in all eukaryotes, not just fungi. mdpi.com This shared characteristic implies a potential for strobilurins to affect mitochondrial respiration in non-target organisms. However, specific research quantifying the impact of this compound on mitochondrial respiration in non-target eukaryotic cells (such as mammalian, plant, or aquatic species) has not been published. There is no available data detailing its inhibitory concentration (e.g., IC₅₀) or the specific consequences of this inhibition in these cells.

Data Table: Research Findings on this compound and Mitochondrial Respiration in Non-Target Eukaryotes

| Parameter | Organism/Cell Type | Finding | Source |

|---|---|---|---|

| Mitochondrial Respiration Inhibition (IC₅₀) | Any Non-Target Eukaryotic Cell | No data available | N/A |

| Effect on Cytochrome bc1 Complex | Any Non-Target Eukaryotic Cell | No data available | N/A |

Advanced Research Methodologies and Future Directions for Strobilurin H Studies

Spectroscopic and Chromatigraphic Techniques for Analysis and Quantification

The analysis and quantification of strobilurins, including Strobilurin H, rely on a combination of powerful spectroscopic and chromatographic methods. The structural elucidation of these compounds is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). rhhz.netoup.com For instance, the structures of novel strobilurin derivatives are routinely confirmed by identifying characteristic peaks in their NMR spectra, such as those corresponding to methoxy (B1213986) group protons, and by their mass-to-charge ratio in mass spectra. rhhz.netniscpr.res.inlew.ro

For separation and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. oup.com More advanced techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and selectivity for determining strobilurin residues in various matrices. nih.gov This method allows for the detection of multiple strobilurin compounds simultaneously with low limits of detection. nih.govresearchgate.net Ambient mass spectrometry techniques, such as Direct Analysis in Real Time (DART) coupled with Time-of-Flight Mass Spectrometry (DART-TOF MS), have also been employed for rapid screening of strobilurin residues directly from samples with minimal preparation. nih.govacs.org

Below is a table summarizing the key analytical techniques used in strobilurin research.

| Technique | Application | Key Findings/Capabilities | References |

| NMR Spectroscopy | Structural Elucidation | Determines the precise arrangement of atoms (¹H, ¹³C) within the molecule. | rhhz.net, oup.com, niscpr.res.in, researchgate.net |

| Mass Spectrometry | Identification & Quantification | Confirms molecular weight (e.g., ESI-MS, GC-MS) and provides fragmentation patterns for structural confirmation (MS/MS). | oup.com, austinpublishinggroup.com, nih.gov |

| HPLC/UPLC | Separation & Quantification | Separates complex mixtures, allowing for the isolation and quantification of individual strobilurins. | oup.com, nih.gov, acs.org |

| Gas Chromatography | Separation & Quantification | Effective for analyzing volatile or derivatized strobilurin compounds. | austinpublishinggroup.com, rsc.org |

| Capillary Electrophoresis | Separation | Used for separating strobilurins in various samples, including biological fluids. | researchgate.net, nih.gov, oup.com |

Molecular Modeling and Computational Chemistry in SAR and Mechanism Elucidation

Molecular modeling and computational chemistry are indispensable tools for understanding the structure-activity relationships (SAR) and the mechanism of action of strobilurins. researchgate.net These fungicides act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. researchgate.netnih.gov Computational studies often involve developing three-dimensional homology models of the target protein, such as the cytochrome bc1 complex from pathogenic fungi like Pyricularia oryzae. nih.govnih.gov

By performing molecular docking simulations, researchers can predict how strobilurin derivatives, including potentially this compound, bind to the quinol-oxidizing (Qo) site of the enzyme. nih.govsemanticscholar.org These simulations shed light on the key molecular interactions responsible for their inhibitory activity. nih.govnih.gov Furthermore, computational models are crucial for explaining the mechanisms of fungicide resistance. For example, modeling has successfully explained how the common G143A mutation in the cytochrome b gene prevents strobilurin binding, thereby conferring resistance. nih.govnih.govresearchgate.net This understanding guides the rational design of new fungicides capable of overcoming known resistance mechanisms. nih.govsemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models are also developed to predict the fungicidal activity of new derivatives, indicating which chemical modifications might enhance efficacy. rsc.orgnih.gov

Genetic Engineering and Synthetic Biology Approaches for Biosynthesis Manipulation

The biosynthesis of strobilurins has been a significant area of research, with genetic and synthetic biology approaches providing deep insights. The molecular details of strobilurin biosynthesis were largely unknown until the identification of the biosynthetic gene clusters in producing fungi. nih.govuni-hannover.deresearchgate.net Research has revealed that these clusters encode a highly reducing polyketide synthase (PKS) which uses a benzoate (B1203000) starter unit derived from phenylalanine. nih.govnih.gov

Key biosynthetic steps include:

Chain Assembly : A highly reducing PKS extends a benzoate starter unit to form a polyketide chain. nih.govresearchgate.net

Rearrangement : An FAD-dependent oxygenase catalyzes a crucial oxidative rearrangement to create the signature β-methoxyacrylate toxophore, which is essential for antifungal activity. nih.govuni-hannover.deresearchgate.net

Modification : Two O-methyltransferases complete the synthesis. nih.govresearchgate.net

Synthetic biology has enabled the manipulation of this pathway. By transferring the identified gene cluster into a heterologous host like Aspergillus oryzae, researchers can reconstruct the biosynthetic pathway. nih.govspringernature.com This approach not only confirms the function of the genes but also allows for the production of strobilurin precursors and the generation of novel analogues through precursor-directed biosynthesis or by expressing modified combinations of the biosynthetic genes. nih.govmdpi.com

Development of High-Throughput Screening Assays for Novel Derivatives

The discovery of novel and improved strobilurin derivatives is accelerated by high-throughput screening (HTS) methods. These strategies allow for the rapid evaluation of large libraries of compounds to identify promising candidates. One innovative approach is the "plug-in molecular" method, where the core strobilurin pharmacophore is chemically linked to various pre-synthesized molecular fragments, creating a diverse set of derivatives that can be quickly screened for fungicidal activity. rsc.orgnih.govrsc.org

In addition to chemical synthesis-based screening, high-throughput virtual screening is also employed. researchgate.net This computational technique uses 3D models of the target enzyme to screen vast digital libraries of compounds, identifying those with a high probability of binding effectively. researchgate.net The most promising candidates from virtual screening are then synthesized and subjected to in vitro biological assays to confirm their activity against both wild-type and resistant fungal strains. researchgate.net These combined approaches significantly streamline the discovery process for new fungicides based on the strobilurin scaffold. nih.gov

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Understanding the broader cellular impact of strobilurin exposure is achieved through proteomic and metabolomic profiling. These "omics" technologies provide a systems-level view of how a fungus responds to the stress induced by mitochondrial respiration inhibition. A study on the cacao pathogen Moniliophthora perniciosa exposed to the strobilurin azoxystrobin (B1666510) revealed a significant remodeling of the fungal metabolism to compensate for the reduced ATP production. biorxiv.org

Key metabolic responses observed include the upregulation of genes involved in:

The glyoxylate (B1226380) cycle

Gluconeogenesis

Fatty acid and amino acid catabolism biorxiv.org

Simultaneously, processes like cell division and ribosome biogenesis were repressed, consistent with inhibited growth. biorxiv.org The profiling also showed a strong induction of genes associated with cellular detoxification and oxidative stress response, such as cytochrome P450s, membrane transporters, and glutathione (B108866) S-transferases. biorxiv.org This suggests that fungi attempt to mitigate the toxic effects of the fungicide through detoxification pathways. biorxiv.org Such studies are critical for uncovering potential new targets for combination therapies and for understanding non-target-site resistance mechanisms.

Ecological and Evolutionary Studies of Resistance Development

The single-site mode of action of strobilurins makes them highly prone to the development of resistance in fungal populations. bdschapters.commsu.edu Ecological and evolutionary studies are vital for monitoring and understanding this phenomenon to devise sustainable disease management strategies. rothamsted.ac.uk

The predominant mechanism of resistance is a target-site mutation in the mitochondrial cytochrome b (cyt b) gene. nih.govapsnet.org The most common and impactful mutation is a single nucleotide polymorphism that results in the substitution of glycine (B1666218) with alanine (B10760859) at codon 143 (G143A). apsnet.orgmdpi.comnih.gov This change prevents the fungicide from binding to the Qo site, often leading to a high level of resistance that cannot be overcome by increasing application rates. nih.govmsu.edu Another mutation, F129L (phenylalanine to leucine (B10760876) at position 129), has also been found to confer a lower level of resistance in some pathogens. apsnet.orgmdpi.com

Field studies have documented the rapid selection and spread of resistant alleles in pathogen populations following the introduction of strobilurin fungicides. ahdb.org.uk In some cases, the frequency of resistance rose dramatically within just a few seasons, leading to significant control failures. ahdb.org.uk More recent research also points to non-target-site resistance mechanisms, such as the overexpression of efflux pumps (e.g., MFS transporters) that actively remove the fungicide from the cell or enhanced detoxification pathways. biorxiv.orgnih.govmdpi.com These evolutionary studies underscore the necessity of integrated pest management, including the use of fungicide mixtures or alternations with different modes of action, to delay resistance development and preserve the efficacy of this important class of fungicides. msu.eduahdb.org.uk

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Strobilurin H with high purity, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including β-methoxyacrylate core formation. Key steps require controlled conditions (e.g., inert atmosphere, precise temperature) to avoid side reactions. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) for molecular weight validation. Novel derivatives must include elemental analysis for composition verification .

Q. How do researchers determine the antifungal mechanism of this compound at the molecular level, and what in vitro assays are most reliable for this purpose?

- Methodological Answer : The primary mechanism involves inhibition of mitochondrial Complex III (cytochrome bc₁ complex). Standard assays include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using purified fungal cytochrome bc₁ complexes.

- Respiration Inhibition Studies : Monitor oxygen consumption in fungal cell suspensions via Clark-type electrodes.

- Fluorescence Microscopy : Track reactive oxygen species (ROS) accumulation in treated fungal hyphae.

Results should be benchmarked against known inhibitors like azoxystrobin to validate specificity .

Q. What standardized methods are used to assess this compound’s bioactivity against resistant fungal strains, and how are resistance mechanisms genetically characterized?

- Methodological Answer :

- Antifungal Susceptibility Testing : Follow CLSI M38-A2 guidelines, using broth microdilution to determine Minimum Inhibitory Concentrations (MICs).

- Genetic Characterization : Amplify and sequence target genes (e.g., cytochrome b, cytb) from resistant isolates. Align sequences with wild-type strains to identify mutations (e.g., G143A substitution). Cross-reference with phenotypic resistance data to establish causality .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s off-target effects in non-fungal eukaryotic systems (e.g., plant or mammalian cells)?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentrations to identify toxicity thresholds (LC₅₀/EC₅₀).

- Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map off-target pathways.

- Control Strategies : Include isogenic cell lines (e.g., cytb-knockout vs. wild-type) to isolate mitochondrial-specific effects. Statistical validation requires ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address variability .

Q. What strategies are recommended for resolving contradictory data regarding this compound’s efficacy across different fungal species or experimental models?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate datasets from published studies (PRISMA guidelines) to identify confounding variables (e.g., spore inoculation density, growth media pH).

- Cross-Validation : Replicate disputed results under harmonized conditions (e.g., standardized inoculum size, temperature).

- Mechanistic Modeling : Use computational tools (e.g., molecular docking) to predict binding affinity variations across species-specific cytochrome b isoforms .

Q. How can researchers optimize this compound’s environmental stability in agricultural formulations without compromising antifungal activity?

- Methodological Answer :

- Formulation Screening : Test UV protectants (e.g., titanium dioxide nanoparticles) and adjuvants (e.g., alkyl polyglucosides) in field trials.

- Degradation Kinetics : Monitor half-life (t₁/₂) under simulated environmental conditions (e.g., pH 5–9, 25–40°C) via LC-MS.

- Bioactivity Correlation : Use multivariate regression to link stability parameters (e.g., hydrolysis rate) with MIC changes .

Q. What advanced statistical approaches are suitable for analyzing synergistic interactions between this compound and other fungicides?

- Methodological Answer :

- Bliss Independence Model : Quantify synergy scores (e.g., ΔE = E₁₂ − (E₁ + E₂ − E₁E₂)).

- Isobolographic Analysis : Plot dose-response curves to identify Combination Index (CI) values (CI < 1 indicates synergy).

- Machine Learning : Train random forest models on high-throughput screening data to predict optimal partner compounds .

Guidance for Methodological Rigor

- Reproducibility : Document experimental protocols in Supplementary Information, including raw spectra and chromatograms .

- Conflict Resolution : Use open-access platforms (e.g., Zenodo) to share raw data and enable independent verification .

- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting when using cell/animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.